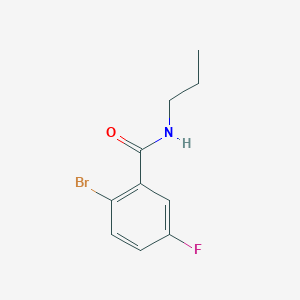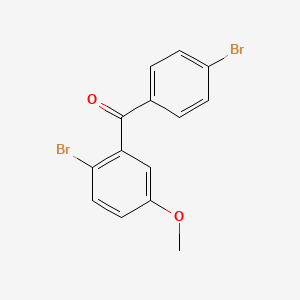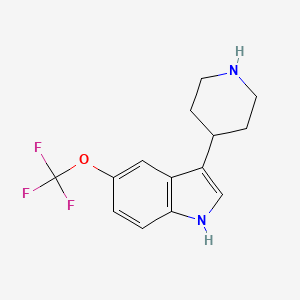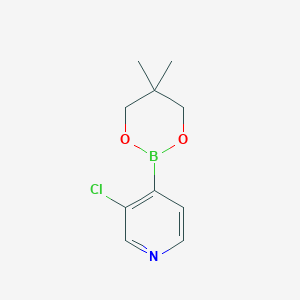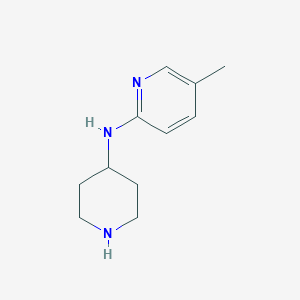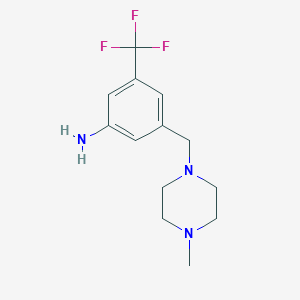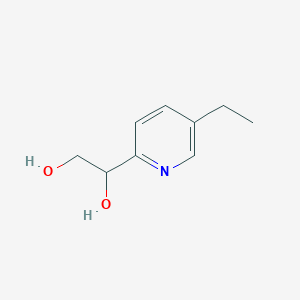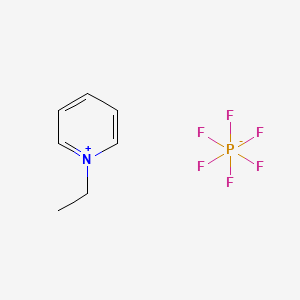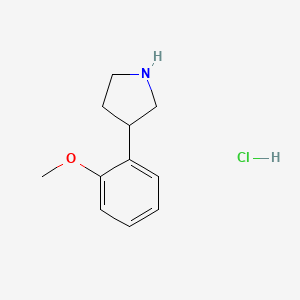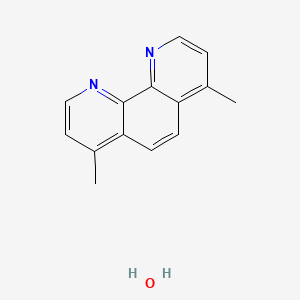
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate
Descripción general
Descripción
4,7-Dimethyl-1,10-phenanthroline hydrate, also known as 4,7-DM-1,10-phenanthroline, is an important organic compound used for a variety of applications in scientific research. It is a colorless crystalline solid that is soluble in water and organic solvents, and is widely used as a ligand in coordination chemistry. Additionally, it has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a fluorescent probe in biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
DNA Binding and Biological Activity
4,7-Dimethyl-1,10-phenanthroline (4,7-Me2phen) shows significant activity in DNA binding and biological studies. It forms complexes with platinum(II) that exhibit varying cytotoxicities against leukemia cell lines, indicating potential in cancer research. These complexes demonstrate the ability to intercalate DNA, as shown through studies involving circular dichroism spectroscopy and two-dimensional NMR spectroscopy (Brodie, Collins, & Aldrich-Wright, 2004).
Electrochemical and Spectroscopic Characterization
Research on the synthesis and electrochemical properties of 4,7-dimethyl-1,10-phenanthroline derivatives has been conducted. This includes studies on their reduction and oxidation potentials and molecular orbital distributions, which are crucial for understanding their potential applications in various fields like material science and electronics (Nycz et al., 2019).
Surfactant Interaction and Distribution Thermodynamics
The distribution thermodynamics of 4,7-dimethyl-1,10-phenanthroline in surfactant solutions, specifically with Triton X-100 micelles, have been examined. Such studies are significant in understanding the behavior of these compounds in heterogeneous systems, which could have implications in pharmaceutical and cosmetic applications (Kanzaki et al., 2001).
Application in Catalysis
4,7-Dimethyl-1,10-phenanthroline has been identified as an efficient ligand for copper-catalyzed N-arylation of imidazoles. This showcases its role in facilitating chemical reactions, which could be beneficial in synthetic chemistry and industrial processes (Altman & Buchwald, 2006).
Photophysical Properties and Biological Labeling
Studies on rhenium(I) polypyridine maleimide complexes, including those with 4,7-dimethyl-1,10-phenanthroline, reveal their significant photophysical properties. These complexes are used as luminescent labels for biological molecules, indicating their application in bioimaging and diagnostics (Lo et al., 2002).
Mediator Role in Biochemical Sensors
4,7-Dimethyl-1,10-phenanthroline complexes of osmium have been evaluated for their role as electron transfer mediators in glucose oxidase, highlighting their potential application in biosensors and analytical devices (Zhang et al., 2000).
Propiedades
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.H2O/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;/h3-8H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHXIRAJPVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639873 | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate | |
CAS RN |
308134-34-1 | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



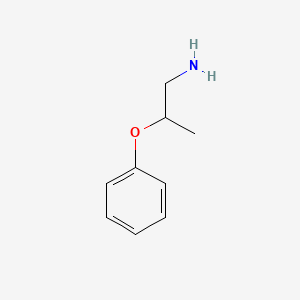
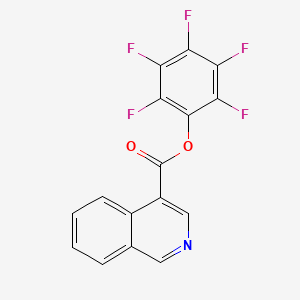
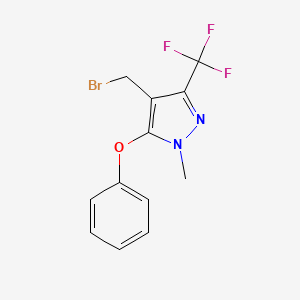
![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)
